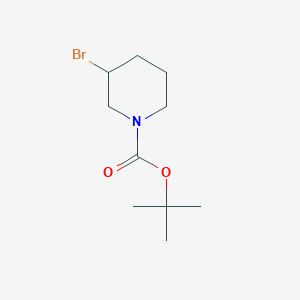

Tert-butyl 3-bromopiperidine-1-carboxylate

Description

The exact mass of the compound Tert-butyl 3-bromopiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 3-bromopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-bromopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-bromopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUDHDNCZHPAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679621 | |

| Record name | tert-Butyl 3-bromopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849928-26-3 | |

| Record name | tert-Butyl 3-bromopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-Boc-3-bromopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of Tert-butyl 3-bromopiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Abstract

Tert-butyl 3-bromopiperidine-1-carboxylate has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique trifunctional nature, featuring a strategically placed bromine atom, a sterically demanding tert-butoxycarbonyl (Boc) protecting group, and a versatile piperidine scaffold, offers chemists a powerful tool for the synthesis of complex, high-value pharmaceutical agents. This technical guide provides an in-depth exploration of the synthesis, characterization, and, most critically, the diverse applications of this compound. We will delve into the mechanistic underpinnings of its reactivity, present detailed protocols for its utilization in the construction of key therapeutic classes, including kinase inhibitors, and offer expert insights into the rationale behind experimental design.

Introduction: The Piperidine Motif and the Rise of a Key Intermediate

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a privileged scaffold in drug design. Tert-butyl 3-bromopiperidine-1-carboxylate represents a highly strategic evolution of this core structure. The incorporation of a bromine atom at the 3-position introduces a versatile handle for a variety of chemical transformations, primarily nucleophilic substitution reactions.[2] Simultaneously, the Boc protecting group on the piperidine nitrogen modulates the ring's reactivity and prevents unwanted side reactions, a critical consideration in multi-step syntheses.[3] This strategic combination of features makes it an invaluable precursor for creating diverse libraries of piperidine derivatives for drug screening and development.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of tert-butyl 3-bromopiperidine-1-carboxylate is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [4] |

| Molecular Weight | 264.16 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 105.0 to 109.0 °C | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆) δ: 4.85-4.70 (m, 1H), 4.20-4.00 (m, 1H), 3.90-3.55 (m, 3H), 2.80-2.68 (m,1H), 2.54-2.44 (m, 1H), 1.43 (s, 9H).[5]

-

¹³C NMR: Predicted spectra indicate characteristic peaks for the Boc group carbons, the piperidine ring carbons, and the carbon bearing the bromine atom.

-

Mass Spectrometry (ESI): Expected to show characteristic isotopic patterns for a bromine-containing compound.

Synthesis of Tert-butyl 3-bromopiperidine-1-carboxylate: A Strategic Approach

The synthesis of tert-butyl 3-bromopiperidine-1-carboxylate typically involves a multi-step sequence, beginning with the protection of a suitable piperidine precursor, followed by the introduction of the bromine atom. A common strategy involves the bromination of N-Boc-3-hydroxypiperidine.

Experimental Protocol: Synthesis from N-Boc-3-hydroxypiperidine

This protocol outlines a representative synthesis, emphasizing the rationale behind each step.

Step 1: Boc Protection of 3-Hydroxypiperidine

The initial step involves the protection of the secondary amine of 3-hydroxypiperidine to prevent its interference in subsequent reactions. The Boc group is ideal due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

-

Reaction: 3-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Rationale: The base is crucial to neutralize the acidic byproduct of the reaction, driving the equilibrium towards the protected product. The choice of solvent is determined by the solubility of the starting materials and reagents.

Step 2: Bromination of N-Boc-3-hydroxypiperidine

The hydroxyl group is then converted to a bromide, a good leaving group for subsequent nucleophilic substitution reactions.

-

Reaction: N-Boc-3-hydroxypiperidine is treated with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an inert solvent like DCM.

-

Rationale: These reagents efficiently replace the hydroxyl group with a bromine atom via an SN2-type mechanism. The reaction is typically performed at low temperatures to control exothermicity and minimize side reactions.

Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Tert-butyl 3-bromopiperidine-1-carboxylate serves as a critical intermediate in the synthesis of several kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Synthesis of Ibrutinib Precursors

Ibrutinib (Imbruvica) is a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[6] While direct use of the 3-bromo derivative is less common in patented routes, the analogous (S)-tert-butyl-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is a key intermediate, highlighting the importance of a leaving group at the 3-position. The 3-bromo compound can be envisioned as a readily available precursor to such intermediates.

Conceptual Synthetic Step:

The core of the synthesis involves the nucleophilic substitution of the leaving group at the 3-position of the piperidine ring by the nitrogen atom of a pyrazolopyrimidine core.

-

Reaction: (S)-tert-butyl-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is reacted with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a base like potassium carbonate in a polar aprotic solvent such as N-methylpyrrolidone (NMP).[7]

-

Causality: The mesylate is an excellent leaving group, facilitating the SN2 reaction with the nucleophilic nitrogen of the pyrazolopyrimidine. The Boc group ensures that the piperidine nitrogen does not compete in this reaction. The reaction is typically heated to overcome the activation energy barrier.

A Building Block for Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9 is a critical regulator of transcription and has emerged as a promising target for cancer therapy.[8] Tert-butyl 3-bromopiperidine-1-carboxylate is a valuable starting material for the synthesis of potent and selective CDK9 inhibitors.

Illustrative Synthetic Protocol: Alkylation of a Heterocyclic Amine

A common strategy involves the alkylation of a nitrogen-containing heterocycle with tert-butyl 3-bromopiperidine-1-carboxylate.

-

Step 1: Preparation of the Nucleophile: A heterocyclic amine, the core of the CDK9 inhibitor, is deprotonated with a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF) to generate the corresponding nucleophilic anion.

-

Step 2: Alkylation: Tert-butyl 3-bromopiperidine-1-carboxylate is added to the solution of the nucleophile. The reaction mixture is typically stirred at room temperature or gently heated to promote the substitution reaction.

-

Step 3: Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base is chosen to deprotonate the amine without competing in the alkylation reaction.

-

Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent quenching of the strong base and the anionic nucleophile.

-

Temperature Control: The reaction temperature is carefully controlled to balance the rate of reaction with the potential for side reactions.

Safety and Handling

Tert-butyl 3-bromopiperidine-1-carboxylate is a chemical that requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place.[9]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If swallowed, rinse mouth with water and seek medical advice.[9]

Conclusion and Future Outlook

Tert-butyl 3-bromopiperidine-1-carboxylate is a testament to the power of strategic molecular design in accelerating drug discovery. Its well-defined reactivity and the versatility of the piperidine scaffold it provides will ensure its continued importance in the synthesis of novel therapeutics. As our understanding of disease biology deepens, the demand for complex and diverse small molecules will only increase. Building blocks like tert-butyl 3-bromopiperidine-1-carboxylate will be at the forefront of this endeavor, enabling chemists to rapidly and efficiently construct the next generation of life-saving medicines. The continued exploration of new reactions and applications for this versatile intermediate will undoubtedly lead to further breakthroughs in medicinal chemistry.

References

- D. O'Hagan. Piperidine and pyridine alkaloids.

-

iChemical. 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8. [Link]

- Hu, X., et al. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science 252 (2019) 022085.

- Google Patents.

- Google Patents.

-

ResearchGate. Synthesis of [13 C6 ]‐Ibrutinib. [Link]

-

European Patent Office. METHOD FOR PREPARING IBRUTINIB - EP 3257855 A1. [Link]

- Google Patents.

-

PubChem. tert-butyl (3R)-3-aminopiperidine-1-carboxylate. [Link]

- Zhu, W., et al. A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 2015, 46(4): 349-350.

-

Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 188869-05-8 | tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 4. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities | MDPI [mdpi.com]

- 6. A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate [cjph.com.cn]

- 7. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 188869-05-8|tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

Tert-butyl 3-bromopiperidine-1-carboxylate CAS number and properties

An In-Depth Technical Guide to tert-Butyl 3-Bromopiperidine-1-carboxylate and Its Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 3-bromopiperidine-1-carboxylate, a versatile heterocyclic building block crucial in modern medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its closely related and well-documented analog, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development.

Introduction and Structural Clarification

The piperidine scaffold is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The introduction of functional groups onto the piperidine ring allows for the synthesis of diverse derivatives with tailored properties. tert-Butyl 3-bromopiperidine-1-carboxylate and its analogs are valuable intermediates due to the presence of a reactive bromine atom and a Boc-protected nitrogen, which enables selective chemical transformations.

It is important to distinguish between several closely related compounds often encountered in chemical literature and supplier catalogs:

-

tert-Butyl 3-bromopiperidine-1-carboxylate: This is the parent compound of interest. It exists as a racemic mixture or as individual enantiomers.

-

tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate: This analog contains a ketone at the 4-position of the piperidine ring, which significantly influences its reactivity and synthetic utility. Due to its prevalence in research and commercial availability, this guide will provide extensive details on this particular compound.

-

Stereoisomers: The chiral center at the 3-position of tert-butyl 3-bromopiperidine-1-carboxylate gives rise to (R) and (S) enantiomers, which are critical for the synthesis of enantiomerically pure target molecules.

Core Compound Identification and Properties

A clear identification of these compounds by their CAS (Chemical Abstracts Service) number is essential for accurate procurement and application.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| tert-Butyl 3-bromopiperidine-1-carboxylate | 849928-26-3 | C₁₀H₁₈BrNO₂ | 264.16 |

| (S)-tert-Butyl 3-bromopiperidine-1-carboxylate | 1354017-20-1 | C₁₀H₁₈BrNO₂ | 264.16 |

| (R)-tert-Butyl 3-bromopiperidine-1-carboxylate | 1354000-03-5 | C₁₀H₁₈BrNO₂ | 264.16 |

| tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 | C₁₀H₁₆BrNO₃ | 278.14 |

Physicochemical Properties of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate (CAS: 188869-05-8)

This section focuses on the well-characterized 4-oxo analog, which serves as a key synthetic intermediate.

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or crystal | [3] |

| Melting Point | 105.0 to 109.0 °C | [3] |

| Boiling Point | 333.3 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.422 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents like DMSO | [4] |

| Storage Conditions | Room temperature, recommended in a cool, dark place (<15°C), under inert gas.[3] |

Synthesis and Mechanistic Insights

The synthesis of these brominated piperidine derivatives typically involves the controlled bromination of a suitable precursor.

Synthesis of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate

A common and effective method for the synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate involves the bromination of tert-butyl 4-oxopiperidine-1-carboxylate.

Reaction Scheme:

Figure 1: General synthesis scheme for tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

Experimental Protocol - A Representative Procedure:

-

Enolate Formation: The starting material, tert-butyl 4-oxopiperidine-1-carboxylate, is treated with a suitable base to generate an enolate intermediate. The choice of base is critical to control the regioselectivity of the subsequent bromination.

-

Bromination: A brominating agent, such as N-Bromosuccinimide (NBS), is introduced to the reaction mixture. NBS is often preferred due to its mild reaction conditions and high regioselectivity.[1] The enolate attacks the bromine atom of the NBS, leading to the formation of the α-brominated product.

-

Work-up and Purification: The reaction is quenched, and the crude product is extracted using an appropriate organic solvent. Purification is typically achieved through column chromatography to yield the desired tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

Causality Behind Experimental Choices:

-

Boc Protection: The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen. This prevents unwanted side reactions at the nitrogen atom, such as N-bromination, and allows for selective functionalization of the piperidine ring.

-

Choice of Brominating Agent: While elemental bromine can be used, NBS is generally favored for its ease of handling and its ability to maintain a low concentration of bromine in the reaction mixture, which helps to minimize over-bromination and other side reactions.

Reactivity and Synthetic Applications

The synthetic utility of tert-butyl 3-bromopiperidine-1-carboxylate and its analogs stems from the presence of two key functional groups: the C-Br bond and the Boc-protected amine.

Logical Relationship of Reactivity:

Figure 2: Reactivity map of tert-butyl 3-bromopiperidine-1-carboxylate.

Key Applications in Drug Discovery

These compounds are valuable building blocks for the synthesis of a wide range of biologically active molecules.

-

Precursors to Complex Piperidines: They serve as versatile starting materials for the synthesis of highly substituted piperidine derivatives, which are core structures in many pharmaceuticals.[1]

-

Structure-Activity Relationship (SAR) Studies: The ability to introduce various substituents at the 3-position allows for systematic modifications of a lead compound, which is essential for optimizing its pharmacological profile in SAR studies.[1]

-

Synthesis of Kinase Inhibitors: The piperidine scaffold is found in numerous kinase inhibitors used in oncology. For instance, derivatives of these building blocks can be utilized in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), which is a target in the treatment of B-cell malignancies.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 3-bromopiperidine-1-carboxylate and its derivatives.

-

Hazard Classification: These compounds are generally classified as harmful if swallowed or inhaled, and they can cause skin and serious eye irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Conclusion

tert-Butyl 3-bromopiperidine-1-carboxylate and its 4-oxo analog are indispensable tools in the arsenal of the modern medicinal chemist. Their well-defined reactivity and versatile chemical handles provide a reliable pathway for the synthesis of complex molecular architectures. A thorough understanding of their properties, synthesis, and handling is paramount to leveraging their full potential in the discovery and development of new therapeutic agents.

References

-

PubChem. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. Retrieved from [Link]

-

Autechaux. (n.d.). (R)-tert-Butyl 3-bromopiperidine-1-carboxylate. Retrieved from [Link]

-

iChemical. (n.d.). 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8. Retrieved from [Link]

-

CP Lab Safety. (n.d.). tert-butyl (3R)-3-bromopiperidine-1-carboxylate, min 97%, 100 mg. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

Sources

- 1. Buy Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 [smolecule.com]

- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 3. tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8 - iChemical [ichemical.com]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 1-N-BOC-3-BROMOPIPERIDINE - Safety Data Sheet [chemicalbook.com]

N-Boc-3-bromopiperidine chemical structure and IUPAC name

An In-Depth Technical Guide to N-Boc-3-bromopiperidine: A Cornerstone Building Block in Modern Drug Discovery

Introduction

N-Boc-3-bromopiperidine is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical synthesis industries. Its unique structure, featuring a piperidine core functionalized with a bromine atom and protected by a tert-butoxycarbonyl (Boc) group, renders it an exceptionally versatile intermediate. The Boc group provides a crucial protective shield for the piperidine nitrogen, preventing unwanted side reactions and allowing for precise, regioselective modifications at other positions on the ring[1][2][3]. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, and critical applications, tailored for professionals in drug development and organic synthesis.

Chemical Structure and Nomenclature

The foundational identity of any chemical reagent lies in its structure and universally recognized name. N-Boc-3-bromopiperidine is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) for unambiguous communication among scientists.

IUPAC Name: tert-butyl 3-bromopiperidine-1-carboxylate[1][4]

Common Synonyms: 1-Boc-3-bromopiperidine, 3-Bromo-1-piperidinecarboxylic acid tert-butyl ester[1]

Key Identifiers:

Caption: Chemical structure of N-Boc-3-bromopiperidine.

Physicochemical Properties

The physical and chemical properties of N-Boc-3-bromopiperidine dictate its handling, storage, and reactivity in experimental settings. This data is crucial for designing safe and effective synthetic protocols.

| Property | Value | Reference(s) |

| Appearance | Liquid | [5] |

| Boiling Point | 296.6 ± 33.0 °C (Predicted) | [1] |

| Density | 1.270 g/mL at 25 °C | [5] |

| Refractive Index (n/D) | 1.488 | [5] |

| Solubility | Soluble in organic solvents like dimethyl sulfoxide and methylene chloride. | [6] |

| Storage Conditions | 2-8 °C, sealed in a dry, dark place. | [1][5][7] |

Synthesis and Experimental Protocols

The synthesis of N-Boc-3-bromopiperidine is typically achieved from readily available precursors. A common and illustrative method involves the protection and subsequent bromination of a hydroxylated piperidine intermediate. The choice of this multi-step pathway is dictated by the need for high purity and yield, which are paramount for its use in pharmaceutical development.

Conceptual Synthetic Workflow

The transformation from a precursor like 3-hydroxypiperidine involves two key stages:

-

N-Protection: The secondary amine of the piperidine ring is highly reactive. Protection with a di-tert-butyl dicarbonate ((Boc)₂O) group is a standard and robust method to prevent its interference in subsequent steps. This reaction is typically carried out under basic conditions.

-

Bromination: The hydroxyl group at the 3-position is converted into a good leaving group, which is then displaced by a bromide ion. This can be achieved using various brominating agents.

Caption: General synthetic workflow for N-Boc-3-bromopiperidine.

Detailed Experimental Protocol: Synthesis from N-Boc-3-hydroxypiperidine

This protocol is a representative example and should be performed by trained personnel with appropriate safety precautions.

-

Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with N-Boc-3-hydroxypiperidine.

-

Solvent: Anhydrous dichloromethane is added to dissolve the starting material.

-

Cooling: The flask is cooled to 0 °C in an ice bath to control the reaction exotherm.

-

Reagent Addition: A solution of the brominating agent (e.g., phosphorus tribromide in dichloromethane) is added dropwise to the stirred solution over 30-60 minutes.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure N-Boc-3-bromopiperidine.

Applications in Drug Discovery and Development

N-Boc-3-bromopiperidine is not an active pharmaceutical ingredient itself but rather a critical building block. Its value lies in providing a stable piperidine scaffold that can be elaborated into more complex, biologically active molecules.

Role as a Versatile Intermediate

The piperidine ring is a privileged scaffold, meaning it is a structural motif frequently found in approved pharmaceutical drugs. The bromine atom at the 3-position serves as a versatile handle for introducing further chemical diversity through various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitutions.

A primary application is its conversion to N-Boc-3-aminopiperidine, a key intermediate for several modern therapeutics, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used to treat type 2 diabetes[8].

Sources

- 1. 1-N-BOC-3-bromopiperidine - Protheragen [protheragen.ai]

- 2. 1-N-BOC-3-BROMOPIPERIDINE | 849928-26-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - 1-n-boc-3-bromopiperidine (C10H18BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. 1-Boc-3-bromopiperidine 849928-26-3 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. 180695-79-8|N-Boc-4-Bromopiperidine|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Tert-butyl 3-bromopiperidine-1-carboxylate: A Keystone Chiral Building Block in Modern Drug Discovery

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of well-defined chemical intermediates is paramount for the efficient construction of complex molecular architectures. Tert-butyl 3-bromopiperidine-1-carboxylate, a chiral piperidine derivative, has emerged as a cornerstone building block in the synthesis of a diverse array of biologically active molecules.[1] Its intrinsic structural features, notably the presence of a stereocenter at the C3 position and the tert-butoxycarbonyl (Boc) protecting group, render it an invaluable asset for the synthesis of complex, high-value pharmaceutical compounds.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals engaged in drug development.

Nomenclature and Identification: A Compound of Many Names

Tert-butyl 3-bromopiperidine-1-carboxylate is known by several synonyms in the chemical literature and commercial catalogs. A clear understanding of this nomenclature is crucial for accurate sourcing and unambiguous communication in a research and development setting.

| Identifier | Value |

| Systematic Name | tert-butyl 3-bromopiperidine-1-carboxylate |

| Common Synonyms | 1-Boc-3-bromopiperidine, N-Boc-3-bromopiperidine, 3-Bromo-1-piperidinecarboxylic acid tert-butyl ester, 1-(tert-butoxycarbonyl)-3-bromopiperidine |

| CAS Number | 849928-26-3[2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₈BrNO₂[2][4][5] |

| Molecular Weight | 264.16 g/mol [2][5] |

Physicochemical Properties: A Profile of a Versatile Reagent

The physical and chemical properties of tert-butyl 3-bromopiperidine-1-carboxylate dictate its handling, storage, and reactivity in synthetic protocols.

| Property | Value |

| Appearance | Liquid[5] |

| Density | 1.270 g/mL at 25 °C[5][6] |

| Boiling Point | 296.6±33.0 °C (Predicted)[2] |

| Refractive Index | n/D 1.488[5][6] |

| Storage Temperature | 2-8°C[2][5] |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform.[1] |

The Boc protecting group is a key feature, enhancing the compound's stability and enabling selective reactions at other positions of the piperidine ring.[1][8] This group can be readily removed under acidic conditions, a strategic advantage in multi-step syntheses.[3]

Synthesis and Manufacturing: Crafting a Chiral Scaffold

The synthesis of tert-butyl 3-bromopiperidine-1-carboxylate is a critical process that ensures the availability of this high-purity chiral building block for drug discovery endeavors. A common synthetic approach involves the bromination of a protected piperidine precursor.

A representative synthetic workflow for a related compound, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, starts from N-Boc-4-piperidone.[9] The synthesis of tert-butyl 3-bromopiperidine-1-carboxylate can be conceptualized through a similar multi-step process, often beginning with a commercially available piperidine derivative. The key steps typically involve the introduction of the Boc protecting group, followed by a regioselective bromination.

Caption: A generalized synthetic workflow for Tert-butyl 3-bromopiperidine-1-carboxylate.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The piperidine moiety is a prevalent structural motif in a vast number of natural products and approved pharmaceuticals, exhibiting a wide range of pharmacological activities.[10] Tert-butyl 3-bromopiperidine-1-carboxylate serves as a versatile precursor for the synthesis of more complex piperidine derivatives, which are integral to the development of novel therapeutics.[11] Its application spans various therapeutic areas, including the development of enzyme inhibitors and other targeted therapies.

The strategic importance of this building block lies in its bifunctionality: the bromine atom serves as a handle for nucleophilic substitution or cross-coupling reactions, while the protected nitrogen allows for subsequent modifications after deprotection. This dual reactivity empowers medicinal chemists to elaborate the piperidine scaffold in a controlled and predictable manner, facilitating the exploration of structure-activity relationships (SAR).

For instance, chiral aminopiperidines, which can be synthesized from tert-butyl 3-bromopiperidine-1-carboxylate, are key components in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[12] The precise stereochemistry of the aminopiperidine moiety is often crucial for the drug's efficacy.[12]

Experimental Protocol: A Representative Nucleophilic Substitution Reaction

The following is a detailed, step-by-step methodology for a representative nucleophilic substitution reaction using tert-butyl 3-bromopiperidine-1-carboxylate. This protocol is illustrative and may require optimization based on the specific nucleophile and desired product.

Objective: To synthesize a 3-substituted piperidine derivative via nucleophilic displacement of the bromide.

Materials:

-

Tert-butyl 3-bromopiperidine-1-carboxylate

-

Nucleophile (e.g., sodium azide, a primary amine, or a thiol)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve tert-butyl 3-bromopiperidine-1-carboxylate (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Nucleophile: Add the nucleophile (1.1-1.5 equivalents) to the stirred solution. If the nucleophile is a salt, ensure it is finely powdered and anhydrous.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate the substitution. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-substituted piperidine derivative.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: A step-by-step workflow for a typical nucleophilic substitution reaction.

Conclusion: An Indispensable Tool for Chemical Innovation

Tert-butyl 3-bromopiperidine-1-carboxylate stands as a testament to the power of strategic molecular design in advancing drug discovery. Its unique combination of a chiral piperidine core, a versatile bromine handle, and a stable yet readily cleavable protecting group makes it an indispensable building block for the synthesis of novel and complex pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity is crucial for any researcher or scientist aiming to leverage its potential in the quest for new medicines.

References

-

Protheragen. (n.d.). 1-N-BOC-3-bromopiperidine. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

-

ResearchGate. (2016). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-N-BOC-3-bromopiperidine - Protheragen [protheragen.ai]

- 3. 1-N-BOC-3-BROMOPIPERIDINE | 849928-26-3 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1-Boc-3-bromopiperidine 849928-26-3 [sigmaaldrich.com]

- 7. 1-N-BOC-3-BROMOPIPERIDINE CAS#: 849928-26-3 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-BROMO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: 188869-05-8 [m.chemicalbook.com]

- 10. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 11. Buy Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 [smolecule.com]

- 12. nbinno.com [nbinno.com]

The Strategic Imperative of the Boc Group in Modern Piperidine Synthesis

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. Its synthesis, particularly with precise control over substitution and stereochemistry, is a critical endeavor in drug discovery and development. Central to this endeavor is the strategic use of protecting groups, among which the tert-butoxycarbonyl (Boc) group has emerged as a preeminent tool. This guide provides a comprehensive technical overview of the multifaceted role of the Boc protecting group in piperidine synthesis. We will delve into the chemical principles underpinning its utility, explore its application in key synthetic strategies, provide detailed experimental protocols, and offer insights into its strategic advantages in the synthesis of complex, high-value piperidine derivatives.

Introduction: The Piperidine Scaffold and the Necessity of Amine Protection

The six-membered nitrogen-containing heterocycle, piperidine, is a privileged scaffold in medicinal chemistry due to its conformational properties and its ability to engage in crucial interactions with biological targets. However, the secondary amine of the piperidine ring is both nucleophilic and basic, which can lead to undesired side reactions during multi-step syntheses. This necessitates the use of a protecting group to temporarily mask the reactivity of the nitrogen atom, allowing for selective functionalization of other parts of the molecule.

The ideal protecting group should be:

-

Easy to install and remove: The protection and deprotection steps should proceed in high yield under mild conditions.

-

Stable to a wide range of reaction conditions: It must withstand various reagents and transformations planned for other parts of the molecule.

-

Orthogonal to other protecting groups: It should be possible to remove it selectively in the presence of other protecting groups.

The tert-butoxycarbonyl (Boc) group fulfills these criteria exceptionally well, making it a workhorse in modern organic synthesis, particularly in the context of piperidine chemistry.

The Boc Group: A Profile of Versatility and Control

The Boc group is a carbamate-based protecting group that significantly modulates the properties of the piperidine nitrogen. Its steric bulk and electronic effects are key to its utility.

Mechanism of Boc Protection

The most common method for introducing the Boc group is the reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Piperidine [label="Piperidine (Nucleophile)"]; Boc2O [label="Boc₂O (Electrophile)"]; Intermediate [label="Tetrahedral Intermediate"]; Product [label="N-Boc-Piperidine"]; LeavingGroup [label="t-BuO⁻ + CO₂"];

Piperidine -> Boc2O [label="Nucleophilic Attack"]; Boc2O -> Intermediate [arrowhead=none]; Intermediate -> Product; Intermediate -> LeavingGroup [label="Collapse"]; }

Mechanism of Boc Protection of Piperidine.

The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, eliminating a tert-butoxide anion and carbon dioxide, to yield the stable N-Boc-piperidine.

Advantages of the Boc Group in Piperidine Synthesis

The use of the Boc group offers several distinct advantages:

-

Reduced Nucleophilicity and Basicity: The electron-withdrawing nature of the carbonyl group in the Boc moiety significantly decreases the nucleophilicity and basicity of the piperidine nitrogen. This prevents unwanted side reactions such as N-alkylation or participation in acid-base chemistry during subsequent synthetic steps.

-

Enhanced Stability: The Boc group is robust and stable under a wide range of conditions, including many common transformations like oxidations, reductions (excluding catalytic hydrogenation under certain conditions), and organometallic reactions.

-

Directing Group Effects: The bulky Boc group can influence the stereochemical outcome of reactions at adjacent positions on the piperidine ring, offering a degree of diastereocontrol.

-

Facilitation of Purification: The increased lipophilicity of Boc-protected piperidines often simplifies their purification by chromatography.

-

Mild and Selective Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This allows for selective deprotection without affecting many other common protecting groups, a crucial aspect of orthogonal protection strategies in complex syntheses.

Strategic Applications of Boc-Protected Piperidines in Synthesis

The Boc group is instrumental in various synthetic strategies for constructing and functionalizing the piperidine ring.

Piperidine Ring Formation

Several classical and modern methods for piperidine ring synthesis are greatly facilitated by the use of Boc-protected intermediates.

-

Catalytic Hydrogenation of Pyridines: The reduction of substituted pyridines is a common route to piperidines. Protecting the resulting piperidine nitrogen with a Boc group in situ or immediately after reduction can prevent catalyst poisoning by the basic piperidine product and facilitate further functionalization.

-

Reductive Amination: Intramolecular or intermolecular reductive amination of dicarbonyl compounds or keto-aldehydes is a powerful method for constructing the piperidine ring. The use of a Boc-protected amine in intermolecular reactions or the protection of the newly formed piperidine allows for controlled subsequent reactions.

Functionalization of the Piperidine Ring

Once the Boc-protected piperidine ring is formed, the protecting group enables a wide array of selective transformations.

-

α-Lithiation and Functionalization: The Boc group facilitates the deprotonation of the α-protons of the piperidine ring using strong bases like sec-butyllithium in the presence of a chelating agent like sparteine. The resulting organolithium species can then be trapped with various electrophiles to introduce substituents at the C2 position with high stereoselectivity.

-

Synthesis of Chiral Piperidines: The Boc group is integral to the synthesis of enantiomerically pure piperidines, which are crucial for many pharmaceuticals. For example, in the synthesis of (R)-3-(Boc-amino)piperidine, a key intermediate for DPP-IV inhibitors like alogliptin, the Boc group protects the exocyclic amine, allowing for selective manipulations of the piperidine ring.

Experimental Protocols

The following protocols are provided as illustrative examples of the installation and removal of the Boc protecting group in piperidine synthesis.

Protocol 1: Boc Protection of Piperidine

Objective: To protect the secondary amine of piperidine with a tert-butoxycarbonyl group.

Materials:

-

Piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or a biphasic system with water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperidine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add TEA (1.2 eq) or an aqueous solution of NaOH (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Boc₂O (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding water.

-

If using DCM, separate the organic layer. If a biphasic system was used, extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-piperidine.

-

Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Boc Deprotection of N-Boc-Piperidine

Objective: To remove the Boc protecting group from N-Boc-piperidine.

Materials:

-

N-Boc-piperidine

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-piperidine (1.0 eq) in DCM in a round-bottom flask.

-

Add TFA (10-20 eq) or a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine. The product may be obtained as a free base or a salt, depending on the workup procedure.

NBocPiperidine [label="N-Boc-Piperidine"]; Protonation [label="Protonated Intermediate"]; Carbocation [label="tert-Butyl Cation"]; CarbamicAcid [label="Carbamic Acid"]; Piperidine [label="Piperidine"]; CO2 [label="CO₂"];

NBocPiperidine -> Protonation [label="+ H⁺ (TFA or HCl)"]; Protonation -> Carbocation [label="Loss of t-Bu⁺"]; Protonation -> CarbamicAcid [arrowhead=none]; CarbamicAcid -> Piperidine [label="Decarboxylation"]; CarbamicAcid -> CO2 [arrowhead=none]; }

Mechanism of Acid-Catalyzed Boc Deprotection.

Data Presentation: Comparison of Common Amine Protecting Groups

The choice of protecting group is a critical decision in synthesis design. The following table compares the Boc group with other commonly used amine protecting groups.

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Boc₂O, base | Strong acid (TFA, HCl) | Stable to base, nucleophiles, and mild reduction |

| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base | H₂, Pd/C; HBr/AcOH | Stable to acid and base |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, base | Piperidine in DMF | Stable to acid and mild reduction |

| Acetyl | Ac | Ac₂O or AcCl, base | Strong acid or base (hydrolysis) | Stable to mild acid and base, and reduction |

Conclusion: The Indispensable Role of the Boc Group

The tert-butoxycarbonyl protecting group is an invaluable tool in the synthesis of piperidine-containing molecules. Its ease of installation and removal, coupled with its stability and ability to modulate the reactivity of the piperidine nitrogen, has made it a cornerstone of modern synthetic organic chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the strategic application of the Boc group is essential for the efficient and successful synthesis of complex piperidine-based targets with high levels of control and precision. The judicious use of this versatile protecting group will undoubtedly continue to fuel innovation in medicinal chemistry and the development of new therapeutics.

References

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.).

- The Role of Piperidine Derivatives in Advanced Chemical Synthesis. (n.d.).

- Application Notes and Protocols: C

A Comprehensive Technical Guide to the Synthesis of Piperidine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most vital structural motifs in the landscape of medicinal chemistry and natural product synthesis. Its prevalence is underscored by its presence in a multitude of FDA-approved drugs, where it often serves as a key pharmacophore responsible for the molecule's biological activity and pharmacokinetic properties.[1][2][3] From antipsychotics like Haloperidol to the blockbuster antidepressant Paroxetine, the piperidine scaffold demonstrates remarkable versatility. This guide offers a deep dive into the principal synthetic strategies for constructing this crucial heterocyclic system, providing both foundational knowledge and field-proven insights into modern, stereoselective methodologies.

Chapter 1: Strategic Blueprint for Piperidine Construction: A Retrosynthetic Overview

Before delving into specific reactions, a strategic overview of how the piperidine ring can be conceptually deconstructed is essential. The choice of a synthetic route is fundamentally dictated by the desired substitution pattern and stereochemistry. Key retrosynthetic disconnections involve either C-N bond or C-C bond formations to close the ring.

Common Retrosynthetic Strategies:

-

C-N Bond Formation: This is the most intuitive approach, typically involving the cyclization of a linear precursor containing a nitrogen atom and a reactive functional group at the appropriate distance (e.g., a 1,5-dicarbonyl or a halo-amine).

-

C-C Bond Formation: In this strategy, the nitrogen atom is already part of a precursor, and a new carbon-carbon bond is formed to complete the six-membered ring.

-

Cycloaddition Reactions: [4+2] cycloadditions, such as the aza-Diels-Alder reaction, offer a powerful and often stereocontrolled route to construct the piperidine core in a single step.

-

Ring Rearrangement/Expansion: Methods exist to convert other heterocyclic systems into the piperidine scaffold, though these are less common for general synthesis.

Caption: Core Retrosynthetic Pathways to the Piperidine Ring.

Chapter 2: Classical Cornerstones of Piperidine Synthesis

These methods, while sometimes requiring harsh conditions, form the historical foundation of piperidine synthesis and remain relevant, particularly for large-scale production of simpler derivatives.

Catalytic Hydrogenation of Pyridines

The most direct and atom-economical route to the piperidine core is the saturation of the corresponding pyridine ring.[2]

-

Mechanism & Causality: This reaction involves the addition of three equivalents of hydrogen across the aromatic ring. The aromaticity of pyridine necessitates potent catalysts and often high pressures or temperatures to overcome the resonance stabilization energy.[2][4] The Lewis basic nitrogen atom of both the pyridine starting material and the piperidine product can act as a catalyst poison, which is why acidic additives are frequently employed.[2] Protonation of the nitrogen reduces its coordinating ability, facilitating more efficient reduction.

-

Catalyst Selection:

-

Heterogeneous Catalysts: Platinum group metals are highly effective. Platinum(IV) oxide (PtO2, Adams' catalyst), Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C) are commonly used.[2][5] Nickel-based catalysts like Raney Nickel are also employed, especially in industrial settings, but often require higher temperatures.

-

Homogeneous Catalysts: Iridium-based catalysts have emerged as powerful tools for the selective hydrogenation of pyridines under milder, ionic hydrogenation conditions, showing excellent functional group tolerance.[1][6][7] This approach circumvents catalyst poisoning by operating through a mechanism where the pyridine is first protonated.[6]

-

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| PtO₂, H₂, Acetic Acid | 50-70 bar H₂, RT | Mild temperature, effective for many substrates[5] | Requires high pressure, acidic medium |

| Rh/C, H₂ | Lower pressures, RT | High activity at lower pressures | Can be expensive |

| Iridium(III) Complex, H₂, TFA | 50 bar H₂, RT | Excellent functional group tolerance, low catalyst loading[7] | Catalyst complexity, cost |

| Raney Ni, H₂ | 170-200°C, High pressure | Cost-effective for large scale[8] | Harsh conditions, poor functional group tolerance |

The Hofmann-Löffler-Freytag Reaction

This classic reaction provides a route to pyrrolidines and piperidines through a radical-mediated intramolecular C-H amination.[9][10]

-

Mechanism & Causality: The reaction is initiated by the formation of an N-haloamine, typically in a strong acid like sulfuric acid.[9][10][11] Upon heating or UV irradiation, the N-X bond undergoes homolytic cleavage to generate a nitrogen-centered radical cation.[11][12] This highly reactive intermediate then abstracts a hydrogen atom from the δ-carbon via a sterically favored six-membered transition state.[12] The resulting carbon-centered radical captures the halogen atom, and subsequent treatment with a base induces an intramolecular nucleophilic substitution (SN2) to form the piperidine ring.[11]

Caption: Key steps of the Hofmann-Löffler-Freytag reaction.

-

Field Insights: The original conditions are harsh. The Suarez Modification, using reagents like lead tetraacetate and iodine, allows the reaction to proceed under much milder, neutral conditions, significantly broadening its applicability in complex molecule synthesis.[12] The reaction is particularly effective in rigid systems, such as steroids, where the δ-C-H bond is held in close proximity to the nitrogen radical.[13]

Chapter 3: Modern Strategies for Piperidine Synthesis

Contemporary organic synthesis demands high efficiency, selectivity, and functional group compatibility. The following methods represent the state-of-the-art in piperidine construction.

Aza-Diels-Alder Reaction

The aza-Diels-Alder (or imino-Diels-Alder) reaction is a powerful [4+2] cycloaddition for the direct formation of tetrahydropyridine rings, which are easily reduced to piperidines.[14]

-

Mechanism & Causality: This reaction involves the coupling of a diene with an imine (the dienophile). The mechanism can be either concerted or stepwise.[14][15] The use of Lewis acids or Brønsted acids as catalysts is crucial as they activate the imine dienophile by lowering its LUMO energy, thereby accelerating the reaction.[16] When electron-rich dienes are used, the reaction may proceed through a stepwise Mannich-Michael pathway rather than a concerted cycloaddition.[15][17]

-

Stereoselectivity: A key advantage of this method is the potential for high stereocontrol.

-

Diastereoselectivity: Cyclic dienes generally provide higher diastereoselectivity than acyclic ones.[14] The endo transition state is often favored, leading to a predictable arrangement of substituents.

-

Enantioselectivity: The development of catalytic asymmetric variants has been a major breakthrough. Chiral Lewis acids (e.g., based on Boron, Aluminum, or Copper) and chiral organocatalysts (like proline derivatives) can create a chiral environment around the reactants, directing the cycloaddition to favor one enantiomer.[16][18][19]

-

Ring-Closing Metathesis (RCM)

RCM has revolutionized the synthesis of cyclic compounds, including nitrogen heterocycles.[20][21]

-

Mechanism & Causality: The reaction uses a transition metal alkylidene catalyst (most commonly Grubbs' ruthenium catalysts) to intramolecularly couple two terminal alkene functionalities on a linear precursor.[20] The reaction proceeds through a series of [2+2] cycloadditions and cycloreversions via a metallacyclobutane intermediate, releasing ethylene as the only byproduct, which drives the reaction to completion.[21] The choice of catalyst is critical; modern N-heterocyclic carbene (NHC) ligated catalysts (e.g., Grubbs II and III) offer superior activity and stability, allowing for lower catalyst loadings and broader substrate scope.[20][22]

-

Substrate Design: The key is the synthesis of a suitable acyclic diene precursor containing a nitrogen atom. The nitrogen is typically protected (e.g., as a carbamate or sulfonamide) to prevent coordination to and deactivation of the ruthenium catalyst.

Caption: A typical workflow for piperidine synthesis via RCM.

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of complex piperidines.[23][24]

-

Mechanism & Causality: These reactions often operate through the formation of reactive enamine or iminium ion intermediates from aldehydes or ketones using chiral secondary amine catalysts (e.g., proline and its derivatives).[25] A common strategy involves a domino or cascade reaction, such as a Michael addition followed by an intramolecular cyclization/aminalization, which can build multiple stereocenters in a single pot with high enantioselectivity.[23][24][26]

-

Field Insight: The power of this approach lies in its ability to construct highly functionalized piperidines from simple, achiral starting materials in a highly stereocontrolled manner.[23][24] Combining biocatalysis with organocatalysis in a hybrid cascade is an emerging strategy, where an enzyme can generate a key reactive intermediate that then enters an organocatalytic cycle.[25][27]

Chapter 4: Representative Experimental Protocols

To bridge theory and practice, this section provides detailed, self-validating protocols for key synthetic transformations.

Protocol: Catalytic Hydrogenation of 3-Phenylpyridine

This protocol describes the reduction of a substituted pyridine using Adams' catalyst under high-pressure hydrogenation.

-

Reagents: 3-Phenylpyridine, Platinum(IV) oxide (PtO₂), Glacial Acetic Acid, Hydrogen gas (high purity), Sodium Bicarbonate (sat. aq. solution), Ethyl Acetate, Anhydrous Sodium Sulfate.

-

Equipment: High-pressure autoclave/reactor with magnetic stirring, standard laboratory glassware.

-

Procedure: [5]

-

To the high-pressure reactor vessel, add 3-phenylpyridine (1.0 g) and glacial acetic acid (5 mL).

-

Carefully add PtO₂ catalyst (5 mol%).

-

Seal the reactor and purge thoroughly with an inert gas (e.g., Nitrogen or Argon).

-

Pressurize the reactor with hydrogen gas to 60 bar.

-

Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor reaction progress by TLC if possible.

-

After the reaction is complete, carefully vent the reactor and purge with inert gas.

-

Quench the reaction mixture by slowly adding saturated sodium bicarbonate solution until the acetic acid is neutralized (pH > 7).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-phenylpiperidine.

-

Purify the product by column chromatography if necessary.

-

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: Asymmetric Organocatalytic Synthesis of a Polysubstituted Piperidine

This protocol illustrates a domino Michael/aminalization reaction catalyzed by a chiral prolinol derivative.

-

Reagents: Aldehyde substrate, trisubstituted nitroolefin, O-TMS protected diphenylprolinol catalyst, solvent (e.g., Toluene), reagents for workup and purification.

-

Equipment: Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask), magnetic stirrer, temperature control system.

-

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aldehyde, the nitroolefin, and the solvent.

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature, as optimized for the specific substrates).

-

Add the O-TMS protected diphenylprolinol catalyst (typically 10-20 mol%).

-

Stir the reaction mixture for the required time (can range from hours to days), monitoring by TLC.

-

Upon completion, quench the reaction (e.g., with saturated NH₄Cl solution).

-

Extract the product with an appropriate organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate.

-

Purify the resulting polysubstituted piperidine derivative by flash column chromatography.

-

-

Characterization: Confirm the structure, diastereomeric ratio (dr), and enantiomeric excess (ee) using NMR spectroscopy and chiral HPLC analysis, respectively.

Chapter 5: Conclusion and Future Outlook

The synthesis of piperidines has evolved from classical, often harsh methods to a sophisticated array of highly selective and efficient modern strategies. The aza-Diels-Alder reaction, ring-closing metathesis, and various organocatalytic and transition-metal-catalyzed cyclizations now provide chemists with a powerful toolkit to construct precisely substituted piperidine rings with excellent stereocontrol.[1][28]

The future of piperidine synthesis will likely focus on increasing efficiency and sustainability. Emerging areas include:

-

C-H Activation/Functionalization: Directly converting C-H bonds on a pre-formed piperidine ring or using C-H activation in the ring-forming step itself represents a highly atom-economical approach.

-

Flow Chemistry: The use of continuous flow reactors can improve safety, scalability, and reaction efficiency, particularly for reactions involving hazardous reagents or high pressures.

-

Chemo-enzymatic Synthesis: The strategic combination of chemical and enzymatic steps offers a powerful way to achieve unparalleled levels of stereoselectivity under mild, environmentally friendly conditions.[29]

As the demand for novel, complex, and stereochemically pure piperidine-containing drug candidates continues to grow, innovation in these synthetic methodologies will remain a critical endeavor for the scientific community.

References

-

Wang, Y., Zhu, S., & Ma, D. (2010). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. Available at: [Link]

-

Lashgari, N., & Zare, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Wang, Y., et al. (2010). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed. Available at: [Link]

-

Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Available at: [Link]

-

Hill, M. D. (2010). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Molecules. Available at: [Link]

-

Rowan, T. R., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications. Available at: [Link]

-

Rowan, T. R., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. PubMed. Available at: [Link]

-

Cardona, F., & Goti, A. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

-

Kuhn, K. M., et al. (2010). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters. Available at: [Link]

-

Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications. Available at: [Link]

-

Hill, M. D. (2010). Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. Semantic Scholar. Available at: [Link]

-

Cardona, F., & Goti, A. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Consensus. Available at: [Link]

-

BIOENGINEER.ORG. (2023). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Available at: [Link]

-

Grubbs, R. H., & Chang, S. (1998). Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis. Chemical Reviews. Available at: [Link]

-

Wikipedia. (n.d.). Hofmann–Löffler reaction. Available at: [Link]

-

Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Taylor & Francis Online. Available at: [Link]

-

Wikipedia. (n.d.). Ring-closing metathesis. Available at: [Link]

-

Scott, J. P., & Whiting, A. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

-

Richter, J. M., & List, B. (2019). Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach. Nature. Available at: [Link]

-

Tomas Laudo, L. (2011). Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry Blog. Available at: [Link]

-

Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. Available at: [Link]

-

Sun, M., & Sun, J. (2013). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH National Library of Medicine. Available at: [Link]

-

Lu, S.-F., & Du, D.-M. (2010). Asymmetric Catalysis of Diels–Alder Reaction. Wiley Online Library. Available at: [Link]

-

Wang, Z., et al. (2020). Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. Chemical Communications. Available at: [Link]

-

Zare, A., & Lashgari, N. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

Vo-Thanh, G. (2019). Catalytic Asymmetric Aza‐Diels‐Alder Reaction: Pivotal Milestones and Recent Applications to Synthesis of Nitrogen‐Containing Heterocycles. ResearchGate. Available at: [Link]

-

Unknown author. (n.d.). Hofmann-Loffler-Freytag Reaction. Cambridge University Press. Available at: [Link]

-

Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link]

-

Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

-

Lebreton, J. (2003). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. Available at: [Link]

-

Al-Zain, A., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Aza-Diels–Alder reaction. Available at: [Link]

-

Zare, A., & Lashgari, N. (2023). Research progress on piperidine-containing compounds as agrochemicals. ResearchGate. Available at: [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. Available at: [Link]

-

Li, Z., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal. Available at: [Link]

-

Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]

-

Lashgari, N., & Zare, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Vive Chemistry. (2012). Hofmann-Loeffler-Freytag reaction. WordPress.com. Available at: [Link]

-

Hulme, C. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Larsen, C. H., & Grieco, P. A. (2007). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. Available at: [Link]

-

Macià, B., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]

-

Boger, D. L. (2009). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. asianpubs.org [asianpubs.org]

- 6. bioengineer.org [bioengineer.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]

- 10. Hofmann-Löffler-Freytag Reaction | Ambeed [ambeed.com]

- 11. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 14. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 15. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. blogs.rsc.org [blogs.rsc.org]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 27. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ajchem-a.com [ajchem-a.com]

- 29. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc-3-bromopiperidine: Commercial Sourcing, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on N-Boc-3-bromopiperidine (tert-butyl 3-bromopiperidine-1-carboxylate). We will delve into its critical role as a synthetic building block, navigate the landscape of its commercial availability, provide insights into its synthesis and quality control, and discuss its practical applications in modern drug discovery.

Introduction: The Significance of N-Boc-3-bromopiperidine in Medicinal Chemistry

N-Boc-3-bromopiperidine is a heterocyclic compound of significant interest in pharmaceutical research and development. The piperidine ring is a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved drugs. The strategic placement of a bromine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides two orthogonal synthetic handles, making this molecule a versatile intermediate for constructing complex molecular architectures.